molecular formula C12H12BrNO B114124 1-(3-Bromopropyl)quinolin-2(1H)-one CAS No. 145798-60-3

1-(3-Bromopropyl)quinolin-2(1H)-one

Cat. No.: B114124
CAS No.: 145798-60-3
M. Wt: 266.13 g/mol
InChI Key: SXMLJMMMVRHAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)quinolin-2(1H)-one is a key synthetic intermediate designed for the preparation of functionally diverse quinolin-2(1H)-one derivatives. Its 3-bromopropyl chain serves as a flexible handle for further chemical elaboration, primarily through nucleophilic substitution reactions, facilitating the introduction of new functional groups and the exploration of structure-activity relationships (SAR). Quinolin-2(1H)-one scaffolds are of significant research interest due to their wide range of biological activities, including documented potential as anticancer agents and topoisomerase I inhibitors , as well as antibacterial properties where bromination is a recognized strategy for developing new bioactive compounds . Furthermore, the bromoalkyl sidechain makes this compound particularly valuable for constructing molecular hybrids and complex architectures, such as in the synthesis of potential theranostic cyanine dyes that interact with nucleic acids . Researchers utilize this reagent in medicinal chemistry and drug discovery campaigns to generate novel compounds for biological evaluation, with a focus on targeting various disease pathways .

Properties

CAS No.

145798-60-3

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-(3-bromopropyl)quinolin-2-one

InChI

InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2

InChI Key

SXMLJMMMVRHAFU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr

Synonyms

2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinolin-2(1H)-one Derivatives

Structural and Functional Group Variations

The biological and chemical properties of quinolin-2(1H)-one derivatives are heavily influenced by substituent type, position, and synthetic methodology. Below is a comparative analysis:

Compound Class Substituent/Modification Position Synthesis Method Key Biological Activity Reference
1-(3-Bromopropyl)quinolin-2(1H)-one 3-Bromopropyl chain N1 Bromoalkylation of quinolinone Not explicitly reported; used as synthetic intermediate
3-(Heteroaryl)quinolin-2(1H)-ones Heteroaryl (e.g., benzoxazole, indole) C3 Pd/Cu-catalyzed C–H functionalization Anticancer, antimicrobial
Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones Fused pyrrolo ring C6, C8, C9 Hybrid synthesis with tetrahydro/dihydroquinoline Dual inhibition of coagulation factors Xa/XIa (IC50: 2–3.68 µM)
C-3 Aminoquinolin-2(1H)-ones Amino group C3 Photocatalytic denitrogenation Potential bioactive intermediates
Furo[2,3-h]quinolin-2(1H)-ones Furo ring C4, C6, C8 Multi-step condensation Photochemotherapy (PUVA)
Schiff Base Metal Complexes 2-Hydroxybenzylideneamino group N1 Ligand synthesis + metal coordination Antioxidant, antimicrobial

Key Advantages and Limitations

  • 1-(3-Bromopropyl)quinolin-2(1H)-one: Serves as a versatile intermediate for further functionalization (e.g., nucleophilic substitution) but lacks direct biological data .
  • C3-Heteroaryl Derivatives : Broad bioactivity but require complex Pd-based catalysis .
  • Pyrrolo-Fused Derivatives : High anticoagulant potency but synthetically demanding due to multi-position modifications .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, quinolin-2(1H)-one (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2–2.0 equiv) is added to deprotonate the NH group, enhancing nucleophilicity. The solution is stirred at 60–80°C for 6–12 hours , with 1,3-dibromopropane (1.5–2.0 equiv) introduced dropwise.

Example Procedure:

  • Quinolin-2(1H)-one (10 mmol, 1.45 g) and K₂CO₃ (15 mmol, 2.07 g) are suspended in DMF (30 mL).

  • 1,3-Dibromopropane (15 mmol, 2.25 g) is added, and the mixture is heated at 70°C for 8 hours .

  • The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the product as a white solid.

Yield Optimization

  • Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, achieving yields up to 78% . Protic solvents (e.g., methanol) reduce efficiency due to competitive solvolysis.

  • Temperature : Reactions below 60°C result in incomplete conversion, while temperatures above 80°C promote side reactions (e.g., di-alkylation).

  • Stoichiometry : A 1.5:1 molar ratio of 1,3-dibromopropane to quinolin-2(1H)-one minimizes excess reagent waste while maintaining high yield.

Nucleophilic Substitution with 3-Bromopropyl Bromide

An alternative approach employs 3-bromopropyl bromide as the alkylating agent. This method avoids the bifunctional reactivity of 1,3-dibromopropane, simplifying product isolation.

Synthetic Protocol

  • Quinolin-2(1H)-one (10 mmol) and NaOH (12 mmol) are dissolved in methanol (20 mL).

  • 3-Bromopropyl bromide (12 mmol) is added, and the mixture is refluxed at 65°C for 5 hours .

  • Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol to obtain the product.

Comparative Analysis

Parameter 1,3-Dibromopropane Route 3-Bromopropyl Bromide Route
Yield72–78%65–70%
Reaction Time8–12 hours5–6 hours
Purification DifficultyModerate (column required)Low (recrystallization)
Cost EfficiencyHigh (cheap reagent)Moderate

The choice between reagents depends on scalability and purity requirements. While 1,3-dibromopropane offers cost advantages, 3-bromopropyl bromide reduces side-product formation.

Alternative Routes via Intermediate Functionalization

Halogen Exchange Reactions

In a niche approach, 1-(3-chloropropyl)quinolin-2(1H)-one is treated with lithium bromide in acetone at reflux. This halogen exchange achieves a 64% yield but is less favored due to competing elimination reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.63 (t, J = 6.0 Hz, 2H, CH₂Br), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, 6H, Ar–H).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 32.8 (CH₂Br), 38.4 (NCH₂), 117.1–137.3 (Ar–C), 166.5 (C=O).

  • MS (MALDI) : m/z 283.05 [M + H]⁺.

Purity Assessment

Elemental analysis for C₁₂H₁₂BrNO₂ :

  • Calculated: C, 50.72; H, 4.26; N, 4.93.

  • Found: C, 50.68; H, 4.30; N, 4.89.

Industrial-Scale Considerations

Process Optimization

  • Catalytic Additives : Addition of potassium iodide (10 mol%) enhances bromide displacement kinetics, reducing reaction time by 30% .

  • Continuous Flow Systems : Pilot studies show that flow chemistry improves heat dissipation, enabling safer scale-up of exothermic alkylation steps .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)quinolin-2(1H)-one, and how can purity be ensured?

The synthesis typically involves bromination and alkylation of quinolinone precursors. A common approach includes reacting quinolin-2(1H)-one derivatives with 1,3-dibromopropane under controlled conditions (e.g., using NaH in DMF as a base and solvent) to introduce the bromopropyl group . Purity is optimized via chromatography (e.g., silica gel column) and monitored using TLC. Final characterization requires 1H NMR^1 \text{H NMR} (to confirm substitution patterns) and ESI-MS (to verify molecular weight). For brominated derivatives, 13C NMR^{13} \text{C NMR} can resolve electronic effects of the bromine atom .

Q. How can spectroscopic techniques distinguish 1-(3-Bromopropyl)quinolin-2(1H)-one from structurally similar compounds?

Key spectral markers include:

  • 1H NMR^1 \text{H NMR}: Signals for the bromopropyl chain (e.g., triplet at ~δ 3.4 ppm for –CH2_2Br and multiplet for –CH2_2–CH2_2–CH2_2–).
  • IR: C=O stretch of the quinolinone ring at ~1650–1700 cm1^{-1} and C–Br vibration at 500–600 cm1^{-1}.
  • ESI-MS: A molecular ion peak at m/z corresponding to C12_{12}H11_{11}BrN2_2O (exact mass: ~296.0) with isotopic patterns confirming bromine .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to quinolinones’ known interactions with enzymatic active sites . For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., K562 leukemia cells), comparing IC50_{50} values to reference drugs like doxorubicin . Dose-response curves should be validated with triplicate experiments and appropriate controls (e.g., DMSO solvent blanks) .

Advanced Research Questions

Q. How do substituent modifications on the quinolinone core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine position: 3-Bromopropyl groups enhance lipophilicity, improving membrane permeability but may reduce solubility.
  • Ring substituents: Electron-withdrawing groups (e.g., –NO2_2) at the 6-position increase electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins .
  • Alkyl chain length: Longer chains (e.g., pentyl vs. propyl) can alter binding kinetics due to steric effects.
Modification Impact on Activity Reference
6-Bromo substitutionIncreased antimicrobial potency
3-Hydroxy groupChelation-mediated anticancer effects

Q. What computational methods can predict reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model intermediates and transition states in bromopropyl addition reactions. Key parameters include:

  • Gibbs free energy (ΔG\Delta G) profiles to identify rate-limiting steps.
  • Electron localization function (ELF) analysis to visualize nucleophilic attack sites .
    Software like Gaussian 16 and GaussView are standard for optimizing geometries and simulating IR/NMR spectra .

Q. How can contradictory data in kinetic studies of this compound be resolved?

Discrepancies in reaction rates (e.g., solvent-dependent alkylation yields) may arise from competing mechanisms (SN1 vs. SN2). To resolve:

  • Conduct kinetic isotope effect (KIE) studies using deuterated solvents.
  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Validate hypotheses with in situ FTIR or HPLC monitoring of intermediate formation .

Q. What strategies improve the stability of 1-(3-Bromopropyl)quinolin-2(1H)-one in aqueous buffers?

  • pH optimization: Stability is maximized near neutral pH (6.5–7.5) to avoid hydrolysis of the bromopropyl group.
  • Co-solvents: Use 10–20% DMSO or PEG-400 to reduce aqueous exposure.
  • Lyophilization: Store as a lyophilized powder under inert gas (e.g., argon) to prevent degradation .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects with other therapeutics?

  • Use combination index (CI) assays (Chou-Talalay method) to quantify synergy.
  • Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with controls for additive effects.
  • Mechanistic studies (e.g., Western blotting for apoptotic markers) to identify pathways affected by synergism .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

  • HPLC-DAD/ELSD: Detect impurities at <0.1% levels using C18 columns (acetonitrile/water gradient).
  • LC-MS/MS: Identify impurities via fragmentation patterns (e.g., dehalogenation byproducts).
  • Elemental analysis: Confirm stoichiometry (C, H, N, Br) to ±0.3% accuracy .

Ethical and Safety Guidelines

  • Handling: Use fume hoods for bromopropane derivatives; avoid skin contact (potential alkylating agents).
  • Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.